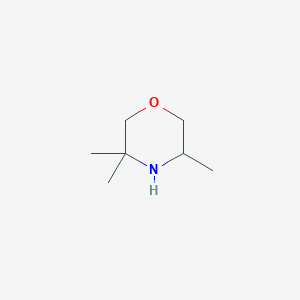
5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylthiopyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-3-cyano-1-(2,6-dichloro-4-trifluoromethylphenyl)-4-ethylthiopyrazole is an important intermediate in the synthesis of efficient sterilants . It is also known as 5-AMINO-3-CYANO-1-(2,6-DICHLORO-4-TRIFLUOROMETHYLPHENYL)PYRAZOLE .
Synthesis Analysis
The synthesis of this compound involves several steps . The process begins with the reaction of diazonium salt of 2,6-dichloro-4-trifluoromethyl aniline with ethyl cyanoacetate in an organic solvent. The resulting product is then reacted with formaldehyde under the protection of inert gas. The final step involves a cyclization reaction with ammonia .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include diazotization, condensation, and cyclization . The diazonium salt generated in the process immediately condenses with 2,3-dicyano ethyl propanoate, preventing the formation of hydrazone most effectively .Physical And Chemical Properties Analysis
The compound has a molecular weight of 321.09 . More detailed physical and chemical properties were not found in the search results.Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
120068-56-6 |
|---|---|
Fórmula molecular |
C13H9Cl2F3N4S |
Peso molecular |
381.2 g/mol |
Nombre IUPAC |
5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-ethylsulfanylpyrazole-3-carbonitrile |
InChI |
InChI=1S/C13H9Cl2F3N4S/c1-2-23-11-9(5-19)21-22(12(11)20)10-7(14)3-6(4-8(10)15)13(16,17)18/h3-4H,2,20H2,1H3 |
Clave InChI |
BCUFJUKQRNLOQF-UHFFFAOYSA-N |
SMILES |
CCSC1=C(N(N=C1C#N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N |
SMILES canónico |
CCSC1=C(N(N=C1C#N)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-bromo-4-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3186021.png)
![2-Chloro-6-fluoro-thiazolo[5,4-B]pyridine](/img/structure/B3186041.png)




![[1-(Methylsulfonyl)-4-pyrazolyl]boronic Acid](/img/structure/B3186084.png)


